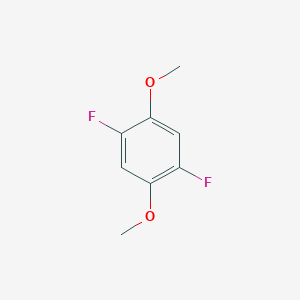

1,4-Difluoro-2,5-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluoro-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUBUBFPGHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378878 | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199866-90-5 | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199866-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluoro-2,5-dimethoxybenzene: Properties, Synthesis, and Applications in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-2,5-dimethoxybenzene is a fluorinated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural properties make it a key precursor for the construction of complex polycyclic aromatic systems, which are of significant interest in materials science and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-difluoro-2,5-dimethoxybenzene, its synthesis, and its applications, with a particular focus on its utility in the synthesis of potentially bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1,4-difluoro-2,5-dimethoxybenzene is essential for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 199866-90-5 | |

| Molecular Formula | C₈H₈F₂O₂ | |

| Molecular Weight | 174.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 123-125 °C (lit.) | |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Soluble in many common organic solvents such as THF. | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1,4-difluoro-2,5-dimethoxybenzene.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[2]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[2]

-

FT-IR: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule.[2]

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The top peak is observed at m/z 159, with the second highest at m/z 174.[2]

Synthesis

A general synthetic workflow for such a reaction can be visualized as follows:

Caption: General workflow for the synthesis of 1,4-difluoro-2,5-dimethoxybenzene.

Key Applications in Organic Synthesis: Iterative Diels-Alder Reactions

A significant application of 1,4-difluoro-2,5-dimethoxybenzene lies in its use as a precursor for iterative double benzyne-furan Diels-Alder reactions.[1][5][6] This methodology allows for the efficient construction of highly substituted naphthols and anthracenols, which are challenging to synthesize through other routes.

Reaction Pathway

The reaction proceeds through the in-situ generation of a highly reactive benzyne intermediate from 1,4-difluoro-2,5-dimethoxybenzene, which then undergoes a [4+2] cycloaddition with a furan derivative. A subsequent aromatization step yields the desired polycyclic aromatic product.

Caption: Signaling pathway of the iterative Diels-Alder reaction.

Experimental Protocol: Synthesis of Substituted Naphthols

The following is a representative experimental protocol adapted from the literature for the synthesis of a substituted naphthol via a benzyne-furan Diels-Alder reaction.[1]

Materials:

-

1,4-Difluoro-2,5-dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Furan

-

Anhydrous Tetrahydrofuran (THF)

-

6 M Hydrochloric Acid (HCl)

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, argon/nitrogen inlet)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-difluoro-2,5-dimethoxybenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the solution at -78 °C for a designated period to ensure the formation of the benzyne precursor.

-

Add an excess of furan to the reaction mixture.

-

Allow the reaction to warm to 0 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Add 6 M HCl to facilitate the aromatization of the cycloadduct.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the substituted naphthol.

Relevance to Drug Development

The polycyclic aromatic hydrocarbons (PAHs) synthesized from 1,4-difluoro-2,5-dimethoxybenzene, such as substituted anthracenols and pentiptycenes, belong to classes of compounds that have been investigated for their potential pharmacological activities.

While direct studies on the biological effects of the specific products derived from this precursor are limited in the available literature, the broader classes of anthracenols and other PAHs have been noted for their potential as anticancer agents.[7][8] The mechanism of action for some PAHs is thought to involve intercalation with DNA, which can lead to cytotoxic effects in cancer cells. It is important to note that while some PAHs have shown promise, others are known for their carcinogenic properties, and therefore, careful structural modification and biological evaluation are crucial.

The synthetic routes enabled by 1,4-difluoro-2,5-dimethoxybenzene provide access to novel and diverse libraries of complex aromatic molecules. These libraries can be screened for a wide range of biological activities, offering a valuable platform for the discovery of new therapeutic agents. The ability to systematically modify the substitution patterns on the aromatic core allows for the exploration of structure-activity relationships (SAR), a fundamental aspect of modern drug design.

Safety and Handling

1,4-Difluoro-2,5-dimethoxybenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.[9]

-

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene is a key synthetic intermediate with significant potential for the construction of complex molecular architectures. Its utility as a precursor to benzyne intermediates in iterative Diels-Alder reactions provides a powerful tool for synthetic chemists. The resulting polycyclic aromatic compounds are of interest to researchers in materials science and are particularly relevant to drug development professionals seeking to explore novel chemical space for the discovery of new therapeutic agents. A thorough understanding of its properties, synthetic applications, and safe handling procedures is essential for harnessing the full potential of this versatile building block. Further research into the pharmacological activities of the complex molecules derived from 1,4-difluoro-2,5-dimethoxybenzene is warranted to fully explore its potential in the development of new medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,4-Difluoro-2,5-dimethoxybenzene | C8H8F2O2 | CID 2774087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical properties of 1,4-Difluoro-2,5-dimethoxybenzene

An In-Depth Technical Guide to the Physical Properties of 1,4-Difluoro-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-2,5-dimethoxybenzene is a symmetrically substituted aromatic compound with significant utility in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms and electron-donating methoxy groups, make it a valuable precursor for the synthesis of complex molecular architectures, including substituted naphthols and anthracenols through iterative Diels-Alder reactions.[1][2] An authoritative understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings.

This guide provides a comprehensive overview of the core , moving beyond simple data presentation to explain the underlying principles and experimental methodologies. The content herein is structured to provide field-proven insights for laboratory professionals, ensuring both scientific integrity and practical applicability.

Section 1: Core Chemical and Physical Identity

The fundamental identity of a chemical compound is the bedrock of its scientific application. These core properties dictate its behavior under various conditions and are the first parameters established in any synthetic or analytical workflow.

The molecular structure features a benzene ring with two fluorine atoms and two methoxy groups positioned opposite each other, creating a molecule with C2h symmetry. This symmetry is a critical determinant of its spectroscopic properties, as will be discussed in Section 2.

| Property | Value | Source(s) |

| CAS Number | 199866-90-5 | [3] |

| Molecular Formula | C₈H₈F₂O₂ | [4][5] |

| Molecular Weight | 174.14 g/mol | |

| Appearance | White to off-white crystalline solid | Inferred from related compounds[6][7][8] |

| Melting Point | 123-125 °C (lit.) | |

| Boiling Point | Data not readily available | N/A |

| InChI Key | QNQUBUBFPGHXAL-UHFFFAOYSA-N |

Note on Boiling Point: The boiling point for 1,4-Difluoro-2,5-dimethoxybenzene is not commonly reported in standard chemical databases. This is often the case for high-melting-point solids, as they may decompose at the elevated temperatures required for boiling under atmospheric pressure. Determination would likely require vacuum distillation.

Section 2: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like 1,4-Difluoro-2,5-dimethoxybenzene, a multi-technique approach (NMR, IR, MS) is essential for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework. The molecule's symmetry simplifies its spectra significantly.

-

¹H NMR: Due to the plane of symmetry, only two distinct proton environments exist.

-

Aromatic Protons (H-3, H-6): A single signal is expected for the two chemically equivalent aromatic protons.

-

Methoxy Protons (-OCH₃): A single, sharp signal corresponding to the six equivalent protons of the two methoxy groups is anticipated.

-

-

¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments.

-

C-1, C-4 (Carbon attached to Fluorine)

-

C-2, C-5 (Carbon attached to Methoxy group)

-

C-3, C-6 (Carbon attached to Hydrogen)

-

Two equivalent -OCH₃ carbons

-

-

¹⁹F NMR: A single resonance is expected as both fluorine atoms are in chemically identical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

-

C-F Stretch: Strong absorption bands are expected in the 1250-1000 cm⁻¹ region.

-

C-O-C Stretch (Aromatic Ether): Look for characteristic bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C=C Aromatic Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region.[9]

-

C-H Stretch (Aromatic & Aliphatic): Signals will appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The primary confirmation is the presence of the molecular ion peak at an m/z ratio corresponding to the molecular weight (174.14). High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₈H₈F₂O₂.

-

Fragmentation: Common fragmentation patterns may include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).

Section 3: Solubility Profile

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and analysis. The solubility of 1,4-Difluoro-2,5-dimethoxybenzene is governed by its molecular structure.

-

Aqueous Solubility: The molecule is predominantly nonpolar due to its symmetrical aromatic core. Despite the presence of two polar ether groups, it is expected to be sparingly soluble in water, similar to its parent compound, 1,4-dimethoxybenzene.[6]

-

Organic Solubility: It is predicted to have good solubility in common nonpolar and moderately polar organic solvents such as chloroform (CDCl₃), acetone, ethyl acetate, and tetrahydrofuran (THF). This is consistent with the solubility behavior of related dimethoxybenzene derivatives.[6] The choice of solvent is critical; for instance, poor solubility in carbonate electrolytes has been noted for similar structures in battery applications.[10]

Section 4: Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on robust and well-executed experimental protocols. The following section details validated methodologies for determining the key properties of 1,4-Difluoro-2,5-dimethoxybenzene.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized solid chemical sample like 1,4-Difluoro-2,5-dimethoxybenzene.

Caption: A standard workflow for the physical and spectroscopic characterization of a solid chemical.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula. This ensures uniform packing and heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The ideal sample height is 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Heating: Quickly raise the temperature to about 15-20 °C below the expected melting point (123 °C). This saves time without sacrificing accuracy at the critical phase transition.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. Slow, controlled heating is crucial for accurately observing the onset and completion of melting.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

Protocol 2: NMR Sample Preparation and Analysis

Causality: Proper sample preparation is essential for acquiring high-resolution NMR spectra free from solvent interference and contaminants.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as deuterochloroform (CDCl₃). A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1,4-Difluoro-2,5-dimethoxybenzene and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent containing a reference standard (typically 0.03% Tetramethylsilane, TMS). TMS provides a reference signal at 0 ppm.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. The following guidelines are synthesized from safety data sheets (SDS).[3][11][12][13]

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[3]

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][11]

-

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene is a crystalline solid with a well-defined melting point and predictable spectroscopic characteristics derived from its symmetrical structure. Its solubility profile makes it amenable to use in a variety of common organic solvents. A thorough understanding of these physical properties, coupled with strict adherence to safety protocols, is essential for leveraging this versatile reagent in research and drug development. The experimental methodologies outlined in this guide provide a framework for the reliable and reproducible characterization of this and other related chemical entities.

References

- 1. 1,4-Difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 1,4-Difluoro-2,5-dimethoxybenzene | C8H8F2O2 | CID 2774087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1,4-difluoro-2,5-dimethoxybenzene (C8H8F2O2) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. ossila.com [ossila.com]

- 11. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 1,4-Difluoro-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,4-Difluoro-2,5-dimethoxybenzene, a key building block in modern organic synthesis.

Chemical Structure and Formula

1,4-Difluoro-2,5-dimethoxybenzene is an aromatic organic compound with the chemical formula C₈H₈F₂O₂. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 4, and two methoxy groups at positions 2 and 5.

Molecular Structure:

Caption: Chemical structure of 1,4-Difluoro-2,5-dimethoxybenzene.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,4-difluoro-2,5-dimethoxybenzene |

| Molecular Formula | C₈H₈F₂O₂ |

| CAS Number | 199866-90-5 |

| Molecular Weight | 174.14 g/mol |

| SMILES | COc1cc(F)c(OC)cc1F |

| InChI | InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |

Physicochemical and Spectroscopic Data

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Melting Point | 123-125 °C[1] |

| ¹H NMR | Expected signals for methoxy protons (s, ~3.8 ppm) and aromatic protons. |

| ¹³C NMR | Expected signals for methoxy carbons, aromatic carbons, and carbons attached to fluorine. |

| IR Spectroscopy | Expected characteristic peaks for C-F, C-O, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 174. |

Synthesis

A common synthetic route to 1,4-Difluoro-2,5-dimethoxybenzene involves the methylation of 2,5-difluorohydroquinone.

Experimental Protocol: Synthesis of 1,4-Difluoro-2,5-dimethoxybenzene

This procedure is based on analogous methylation reactions of substituted hydroquinones.

Materials:

-

2,5-Difluorohydroquinone

-

Dimethyl sulfate

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Acetone

-

Dichloromethane

-

Water

Procedure:

-

To a solution of 2,5-difluorohydroquinone in acetone, add anhydrous potassium carbonate and dimethyl sulfate.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield 1,4-Difluoro-2,5-dimethoxybenzene.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 1,4-Difluoro-2,5-dimethoxybenzene.

Reactivity and Applications

1,4-Difluoro-2,5-dimethoxybenzene is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the generation of benzyne intermediates. These highly reactive species readily undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic aromatic compounds.

One notable application is in the iterative double benzyne-furan Diels-Alder reactions to synthesize substituted naphthols and anthracenols.[2] This methodology is crucial in the construction of complex molecular scaffolds found in various natural products and drug candidates.

Experimental Protocol: Benzyne Generation and Diels-Alder Reaction

The following is a representative protocol for the generation of a benzyne intermediate from 1,4-Difluoro-2,5-dimethoxybenzene and its subsequent trapping in a Diels-Alder reaction.

Materials:

-

1,4-Difluoro-2,5-dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Furan (or other diene)

-

Anhydrous tetrahydrofuran (THF)

-

6 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 1,4-Difluoro-2,5-dimethoxybenzene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise to the solution.

-

Stir the mixture at -78 °C for a specified time to allow for the formation of the benzyne intermediate via lithiation and subsequent elimination of lithium fluoride.

-

Add the diene (e.g., furan) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting cycloadduct can be aromatized by treatment with 6 M HCl to yield the corresponding naphthol derivative.

-

Purify the product by column chromatography.

Signaling Pathway of the Diels-Alder Reaction:

Caption: Reaction pathway for the synthesis of a substituted naphthol.

Applications in Drug Development

The structural motif of 1,4-Difluoro-2,5-dimethoxybenzene is of interest to medicinal chemists. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution can enhance metabolic stability, increase binding affinity, and improve bioavailability. The dimethoxybenzene core is found in numerous biologically active compounds. Therefore, this molecule serves as a versatile starting material for the synthesis of novel fluorinated analogs of existing drugs or for the development of new chemical entities with potential therapeutic applications.

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene is a valuable and versatile chemical intermediate. Its utility as a benzyne precursor in Diels-Alder reactions provides an efficient route to complex polycyclic aromatic systems. The strategic placement of fluorine and methoxy groups makes it an attractive building block for the synthesis of novel compounds in the fields of materials science and drug discovery. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important compound.

References

The Strategic Utility of 1,4-Difluoro-2,5-dimethoxybenzene as a Benzyne Precursor: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Arynes, particularly substituted benzynes, represent powerful intermediates for the construction of complex aromatic systems. This technical guide provides an in-depth exploration of 1,4-difluoro-2,5-dimethoxybenzene as a stable, yet reactive, precursor for the in-situ generation of 4-fluoro-3,6-dimethoxybenzyne. This guide will detail the experimental protocols for its conversion to the reactive benzyne intermediate, its subsequent trapping in Diels-Alder reactions, and the transformation of the resulting cycloadducts into valuable naphthol and anthracenol derivatives. The methodologies presented herein offer a robust strategy for the synthesis of highly functionalized polycyclic aromatic compounds, which are key scaffolds in numerous pharmaceutical agents and advanced materials.

Introduction

Benzyne chemistry has long been a cornerstone of synthetic organic chemistry, enabling the formation of intricate molecular architectures through cycloaddition and nucleophilic addition reactions. The choice of the benzyne precursor is critical, dictating the reaction conditions and the scope of accessible transformations. 1,4-Difluoro-2,5-dimethoxybenzene has emerged as a particularly advantageous precursor due to its stability and the predictable regioselectivity of the benzyne generation. Treatment with a strong base, such as n-butyllithium, selectively promotes the elimination of hydrogen fluoride, yielding the highly reactive 4-fluoro-3,6-dimethoxybenzyne intermediate. The presence of the remaining fluorine and methoxy substituents on the benzyne modulates its electronic properties and influences the outcome of subsequent reactions.

Core Reaction Pathway: From Precursor to Naphthol

The primary application of 1,4-difluoro-2,5-dimethoxybenzene as a benzyne precursor involves a two-step sequence: a [4+2] cycloaddition with a suitable diene, followed by an acid-catalyzed ring opening of the resulting bicyclic adduct. Furans are commonly employed as dienes, leading to the formation of oxabenzonorbornadiene derivatives. Subsequent treatment with acid facilitates a rearrangement to yield highly substituted naphthols.

Caption: Overall transformation from the benzyne precursor to the naphthol product.

Experimental Protocols

General Procedure for the Generation of 4-Fluoro-3,6-dimethoxybenzyne and Subsequent Diels-Alder Reaction with Furans

This protocol is based on the work of Morton and Barrett, 2005.[1]

To a solution of 1,4-difluoro-2,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure the formation of the benzyne intermediate. Subsequently, a solution of the furan derivative in THF is added to the reaction mixture. The reaction is then allowed to warm to a higher temperature (e.g., 0 °C or room temperature) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched, and the crude product is extracted and purified by column chromatography.

References

An In-depth Technical Guide to the Electronic Properties of 1,4-Difluoro-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluoro-2,5-dimethoxybenzene is a key aromatic intermediate utilized in the synthesis of complex organic molecules, particularly in the construction of polycyclic aromatic systems through Diels-Alder reactions. An understanding of its electronic properties is crucial for predicting its reactivity and optimizing synthetic protocols. This guide provides a comprehensive overview of the core electronic characteristics of 1,4-Difluoro-2,5-dimethoxybenzene, including its frontier molecular orbital energies. Detailed theoretical and experimental protocols for the determination of these properties are presented, alongside a logical workflow illustrating its application in chemical synthesis.

Core Electronic Properties

Quantitative Data Summary

The following table summarizes the estimated electronic properties of 1,4-Difluoro-2,5-dimethoxybenzene based on Density Functional Theory (DFT) calculations on structurally similar aromatic compounds. These values provide a foundational understanding of the molecule's electronic behavior.

| Property | Estimated Value | Method of Determination |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 to -9.0 eV | Computational (DFT) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.5 to -1.0 eV | Computational (DFT) |

| HOMO-LUMO Energy Gap (ΔE) | 7.5 to 8.5 eV | Computational (DFT) |

| Ionization Potential (IP) | 8.5 to 9.0 eV | Estimated from HOMO energy |

| Electron Affinity (EA) | 0.5 to 1.0 eV | Estimated from LUMO energy |

Methodologies for Characterization

A combination of computational and experimental techniques is essential for a thorough characterization of the electronic properties of 1,4-Difluoro-2,5-dimethoxybenzene.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a powerful tool for predicting the electronic structure and properties of molecules.

Objective: To calculate the HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity of 1,4-Difluoro-2,5-dimethoxybenzene.

Methodology:

-

Geometry Optimization:

-

The molecular structure of 1,4-Difluoro-2,5-dimethoxybenzene is first optimized to find its lowest energy conformation.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0 (Perdew-Burke-Ernzerhof).

-

Basis Set: 6-311G(d,p) or def2-TZVP for higher accuracy.

-

The optimization is complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

The energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output file.

-

Ionization Potential (IP) can be estimated using Koopmans' theorem (IP ≈ -EHOMO).

-

Electron Affinity (EA) can be estimated using Koopmans' theorem (EA ≈ -ELUMO).

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing experimental values for oxidation and reduction potentials, which can be related to the HOMO and LUMO energies.

Objective: To experimentally determine the oxidation potential of 1,4-Difluoro-2,5-dimethoxybenzene.

Methodology:

-

Solution Preparation:

-

Prepare a ~1 mM solution of 1,4-Difluoro-2,5-dimethoxybenzene in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-

-

-

Data Acquisition:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation.

-

Reverse the scan direction to observe the corresponding reduction.

-

Record the resulting current as a function of the applied potential. The potential at which the oxidation peak occurs provides the oxidation potential.

-

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for directly measuring the ionization energies of molecules in the gas phase, providing precise values for the HOMO and other valence orbital energies.

Objective: To experimentally determine the vertical ionization potential of 1,4-Difluoro-2,5-dimethoxybenzene.

Methodology:

-

Sample Introduction:

-

The sample is introduced into a high-vacuum chamber and vaporized by heating.

-

-

Ionization:

-

The gaseous molecules are irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I, 21.22 eV).

-

-

Electron Energy Analysis:

-

The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

-

The ionization potential (IP) is calculated using the equation: IP = hν - Ek, where hν is the energy of the incident photons and Ek is the measured kinetic energy of the photoelectrons.

-

The first peak in the UPS spectrum corresponds to the ionization from the HOMO.

-

Application in Synthesis: A Workflow

1,4-Difluoro-2,5-dimethoxybenzene is a valuable precursor for the synthesis of complex polycyclic aromatic compounds via iterative Diels-Alder reactions. The fluorine atoms serve as leaving groups in the formation of a benzyne intermediate, which then undergoes cycloaddition.

Signaling Pathways and Logical Relationships

As a small organic molecule, 1,4-Difluoro-2,5-dimethoxybenzene does not directly participate in biological signaling pathways. However, its derivatives, synthesized using the workflows described, may be designed to interact with biological targets. The logical relationship in its utility flows from its fundamental electronic properties to its reactivity and, ultimately, to the properties of the molecules synthesized from it.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of 1,4-Difluoro-2,5-dimethoxybenzene. While direct experimental data is limited, a combination of computational modeling and experimental techniques applied to analogous systems allows for a robust understanding of its electronic structure. The provided protocols offer a clear path for researchers to further investigate this and similar molecules. The established relationship between its electronic properties and its synthetic utility underscores its importance as a versatile building block in organic chemistry and drug discovery.

solubility of 1,4-Difluoro-2,5-dimethoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Difluoro-2,5-dimethoxybenzene in Organic Solvents

Authored by: A Senior Application Scientist

Core Principles: Predicting Solubility Behavior

The molecular structure of 1,4-Difluoro-2,5-dimethoxybenzene is the primary determinant of its solubility profile. Key structural features include a central benzene ring, two electron-withdrawing fluorine atoms, and two electron-donating methoxy groups. This combination of functional groups results in a molecule with moderate polarity.

-

Aromatic Core: The benzene ring is inherently nonpolar and will favor interactions with nonpolar, aromatic, or weakly polar solvents through van der Waals forces and π-π stacking.

-

Fluorine Substituents: The highly electronegative fluorine atoms create localized dipoles, increasing the molecule's overall polarity. However, fluorine is a poor hydrogen bond acceptor, limiting its interaction with protic solvents.

-

Methoxy Groups: The oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, which may enhance solubility in protic solvents like alcohols. The methyl groups themselves contribute to the nonpolar character.

Based on these features, it can be predicted that 1,4-Difluoro-2,5-dimethoxybenzene will exhibit favorable solubility in a range of solvents from moderately polar to nonpolar. Solvents like dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate are likely to be effective. Solubility in highly polar, protic solvents (e.g., water, methanol) or very nonpolar, aliphatic solvents (e.g., hexane) is expected to be lower.

Experimental Determination of Solubility

The following section details two primary, validated methods for the quantitative determination of solubility: the Gravimetric Method and a High-Throughput Screening (HTS) approach.

The Gravimetric Method: A Foundational Approach

This classical method provides highly accurate solubility data and is considered a gold standard for its reliability. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of the selected organic solvents.

-

Addition of Solute: Add an excess amount of 1,4-Difluoro-2,5-dimethoxybenzene to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant, avoiding any undissolved solid.

-

Filtration: Pass the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any fine particulates.

-

Quantification:

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum concentrator.

-

Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

The final solubility is calculated as the mass of the dried solid divided by the volume of the aliquot taken.

-

High-Throughput Screening (HTS) for Solubility

For drug discovery and development, a higher throughput method is often necessary to screen solubility in a large array of solvents or formulation components. This method relies on creating a calibration curve and analyzing saturated solutions via techniques like HPLC-UV.

Caption: Workflow for HTS Solubility Determination via HPLC-UV.

-

Calibration Curve:

-

Prepare a high-concentration stock solution of 1,4-Difluoro-2,5-dimethoxybenzene in a solvent in which it is freely soluble (e.g., acetonitrile or dichloromethane).

-

Perform a serial dilution to create a set of at least five calibration standards of known concentrations.

-

Analyze each standard using a validated HPLC-UV method, recording the peak area at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting peak area versus concentration and determine the line of best fit.

-

-

Sample Preparation: Prepare saturated solutions in the desired test solvents as described in the gravimetric method (Steps 1-3).

-

Sample Analysis:

-

Filter the supernatant from each equilibrated sample.

-

Perform a precise dilution of the filtered supernatant into the same solvent used for the calibration curve. The dilution factor should be chosen to ensure the final concentration falls within the range of the calibration standards.

-

Analyze the diluted sample using the same HPLC-UV method.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Multiply this concentration by the dilution factor to obtain the solubility of 1,4-Difluoro-2,5-dimethoxybenzene in the original test solvent.

-

Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison. This allows for rapid identification of optimal solvents for various applications, such as reaction chemistry, purification, or formulation.

| Solvent | Predicted Polarity | Expected Solubility |

| Dichloromethane | Moderately Polar | High |

| Tetrahydrofuran (THF) | Moderately Polar | High |

| Ethyl Acetate | Moderately Polar | Medium to High |

| Toluene | Nonpolar (Aromatic) | Medium to High |

| Acetonitrile | Polar (Aprotic) | Medium |

| Methanol | Polar (Protic) | Low to Medium |

| n-Hexane | Nonpolar (Aliphatic) | Low |

| Water | Highly Polar (Protic) | Very Low |

This table represents predicted solubility based on chemical principles. It should be populated with empirical data generated from the protocols above.

Conclusion

While direct literature values for the solubility of 1,4-Difluoro-2,5-dimethoxybenzene are scarce, a thorough understanding of its molecular structure allows for strong predictions of its behavior in various organic solvents. This guide provides the necessary theoretical foundation and detailed, reliable experimental protocols for researchers to determine its solubility with high accuracy. The choice between the gravimetric and HTS methods will depend on the required throughput and available instrumentation, but both can yield the high-quality data necessary for informed decision-making in research and development.

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Difluoro-2,5-dimethoxybenzene

This guide provides a detailed overview of the molecular weight and melting point of 1,4-Difluoro-2,5-dimethoxybenzene, a fluorinated aromatic compound of interest in chemical research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental physicochemical properties of 1,4-Difluoro-2,5-dimethoxybenzene are summarized in the table below. These values are critical for its identification, purification, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| Melting Point | 123-125 °C | |

| IUPAC Name | 1,4-difluoro-2,5-dimethoxybenzene | |

| CAS Number | 199866-90-5 |

Experimental Protocols

The determination of molecular weight and melting point are fundamental procedures in the characterization of a chemical compound. Below are detailed methodologies for these key experiments.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound is determined by identifying the molecular ion peak.

-

Sample Preparation: A small amount of the 1,4-Difluoro-2,5-dimethoxybenzene sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used for accurate mass determination.

-

Ionization: The sample is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be employed.

-

Analysis: The ionized molecules are accelerated and separated based on their mass-to-charge ratio in the mass analyzer.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (M+). The m/z value of this peak provides the molecular weight of the compound. For 1,4-Difluoro-2,5-dimethoxybenzene, the molecular ion peak would be expected at approximately m/z 174.04.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. The capillary melting point method is a widely used and straightforward technique.

-

Sample Preparation: A small amount of finely powdered, dry 1,4-Difluoro-2,5-dimethoxybenzene is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A melting point apparatus, which consists of a heated block with a holder for the capillary tube, a thermometer, and a viewing lens, is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a pure compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound like 1,4-Difluoro-2,5-dimethoxybenzene.

References

The Fundamental Reactivity of Difluorodimethoxybenzene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental reactivity of difluorodimethoxybenzene isomers. These structures are of significant interest in medicinal chemistry and materials science, where the interplay of fluorine and methoxy substituents offers unique control over electronic properties, metabolic stability, and reaction pathways. This document outlines the core principles governing their reactions, summarizes available quantitative data, provides detailed experimental protocols, and visualizes key mechanisms and workflows.

Core Reactivity Principles

The reactivity of difluorodimethoxybenzene isomers is dictated by the electronic interplay between the strongly electron-withdrawing, ortho-, para-directing fluorine atoms and the strongly electron-donating, ortho-, para-directing methoxy groups. This competition governs the isomers' behavior in key aromatic reactions. Depending on the substitution pattern and reaction conditions, these molecules can undergo four primary transformations: Directed ortho-Metalation (leading to benzyne formation), Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (SEAr), and Palladium-Catalyzed Cross-Coupling.

Directed ortho-Metalation (DoM) and Benzyne Formation

The methoxy group is a well-established Directed Metalation Group (DMG), capable of directing strong bases like n-butyllithium (n-BuLi) to deprotonate an adjacent ortho-position.[1] In the case of difluorodimethoxybenzene isomers, this initial lithiation can be followed by the rapid elimination of lithium fluoride to generate a highly reactive benzyne intermediate.

This pathway is well-documented for 1,4-difluoro-2,5-dimethoxybenzene . Treatment with n-BuLi at low temperatures does not yield a stable aryllithium species but rather generates 4-fluoro-3,6-dimethoxybenzyne, which can be trapped in situ by various reagents, such as furans in a Diels-Alder reaction.[2][3]

References

An In-depth Technical Guide to 1,4-Difluoro-2,5-dimethoxybenzene: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-2,5-dimethoxybenzene is a fluorinated aromatic organic compound that has emerged as a valuable building block in synthetic chemistry, particularly in the construction of complex polycyclic molecules. Its unique electronic and structural properties, arising from the presence of two fluorine atoms and two methoxy groups on the benzene ring, make it a versatile precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 1,4-difluoro-2,5-dimethoxybenzene, with a focus on its utility in drug development.

History and Discovery

While a singular "discovery" paper for 1,4-difluoro-2,5-dimethoxybenzene is not readily apparent in the surveyed literature, its development can be understood within the broader context of the history of fluorinated aromatic compounds. The introduction of fluorine into aromatic rings has been a long-standing area of interest in organic chemistry due to the profound effects of fluorine substitution on the physicochemical and biological properties of molecules. Early methods for the synthesis of fluorinated aromatics often relied on harsh conditions and offered limited regioselectivity. The development of milder and more selective fluorinating agents has paved the way for the synthesis of a wide array of specifically substituted fluoroaromatics like 1,4-difluoro-2,5-dimethoxybenzene. Its utility as a precursor for complex molecule synthesis was notably highlighted in a 2005 publication by Gillian E. Morton and Anthony G. M. Barrett, which described its application in iterative double benzyne-furan Diels-Alder reactions.[1]

Synthesis of 1,4-Difluoro-2,5-dimethoxybenzene

A plausible synthetic pathway to 1,4-difluoro-2,5-dimethoxybenzene involves the direct electrophilic fluorination of its readily available precursor, 1,4-dimethoxybenzene. This method offers a direct approach to introducing the fluorine atoms onto the aromatic ring.

Caption: Plausible synthetic route to 1,4-Difluoro-2,5-dimethoxybenzene.

Physicochemical and Spectroscopic Data

The structural and electronic properties of 1,4-difluoro-2,5-dimethoxybenzene have been characterized by various analytical techniques. A summary of its key physical and spectroscopic data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂O₂ | |

| Molecular Weight | 174.14 g/mol | |

| Melting Point | 123-125 °C | |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.82 (t, J = 9.2 Hz, 2H), 3.86 (s, 6H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 149.3 (dd, J = 243.5, 11.5 Hz), 140.0 (t, J = 3.9 Hz), 109.9 (dd, J = 24.3, 4.6 Hz), 57.2 | |

| IR (KBr) ν (cm⁻¹) | 3015, 2954, 1511, 1237, 1041, 810 | |

| Mass Spectrum (EI) m/z | 174 (M+), 159, 131, 116, 101, 83 |

Applications in Drug Development and Organic Synthesis

The primary application of 1,4-difluoro-2,5-dimethoxybenzene in the realm of drug development lies in its role as a versatile precursor for the synthesis of complex, polycyclic aromatic compounds. Its ability to serve as a benzyne precursor under mild conditions makes it particularly valuable.

Iterative Double Benzyne-Furan Diels-Alder Reactions

A significant application of 1,4-difluoro-2,5-dimethoxybenzene is in the iterative double benzyne-furan Diels-Alder reaction, as demonstrated by Morton and Barrett.[1] This strategy allows for the rapid construction of highly substituted naphthol and anthracenol derivatives, which are core structures in various biologically active natural products.

The overall workflow of this iterative process is depicted below:

Caption: Workflow of the iterative Diels-Alder reaction.

This iterative approach provides a powerful tool for the synthesis of diverse libraries of complex molecules for drug discovery screening. The yields for the initial Diels-Alder reaction with various furans are summarized in the table below.

| Furan Derivative | Product | Yield (%) | Reference |

| Furan | 5-Fluoro-8-methoxy-1,4-dihydro-1,4-epoxynaphthalene | 80 | [1] |

| 2-Methylfuran | 1-Methyl-5-fluoro-8-methoxy-1,4-dihydro-1,4-epoxynaphthalene | 76 | [1] |

| 2-Ethylfuran | 1-Ethyl-5-fluoro-8-methoxy-1,4-dihydro-1,4-epoxynaphthalene | 72 | [1] |

| 3-Methylfuran | 2-Methyl-5-fluoro-8-methoxy-1,4-dihydro-1,4-epoxynaphthalene | 65 | [1] |

Experimental Protocols

General Procedure for the Benzyne-Furan Diels-Alder Reaction[1]

To a solution of 1,4-difluoro-2,5-dimethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of the desired furan (1.2 equivalents) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene has proven to be a valuable and versatile reagent in modern organic synthesis. Its utility as a benzyne precursor in Diels-Alder reactions has enabled the efficient construction of complex molecular architectures relevant to drug discovery and natural product synthesis. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies, solidifying its importance in the toolkit of synthetic chemists.

References

1,4-Difluoro-2,5-dimethoxybenzene: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-difluoro-2,5-dimethoxybenzene, a versatile fluorinated building block with significant applications in organic synthesis, particularly in the construction of complex polycyclic aromatic systems. This document details its chemical and physical properties, provides protocols for its synthesis and key reactions, and presents its utility in the synthesis of substituted naphthols and anthracenols. The strategic incorporation of fluorine atoms in this building block offers unique reactivity and potential for the development of novel pharmaceuticals and functional materials.

Introduction

1,4-Difluoro-2,5-dimethoxybenzene is a crystalline aromatic compound that serves as a valuable precursor in organic synthesis. Its structure, featuring two electron-donating methoxy groups and two fluorine atoms, renders the benzene ring amenable to specific chemical transformations. The fluorine atoms act as effective leaving groups in benzyne formation, a key reactive intermediate that undergoes in-situ cycloaddition reactions. This property makes 1,4-difluoro-2,5-dimethoxybenzene a powerful tool for the construction of complex molecular architectures, which is of particular interest in medicinal chemistry and materials science. The introduction of fluorine can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for 1,4-difluoro-2,5-dimethoxybenzene is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of 1,4-Difluoro-2,5-dimethoxybenzene

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂O₂ | [2][3] |

| Molecular Weight | 174.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 123-125 °C | [2] |

| CAS Number | 199866-90-5 | [2] |

Table 2: Spectroscopic Data for 1,4-Difluoro-2,5-dimethoxybenzene

| Technique | Data | Interpretation | Reference |

| ¹H NMR | δ (ppm): 3.85 (s, 6H), 6.85 (t, J=9.0 Hz, 2H) | Singlet at 3.85 ppm corresponds to the six protons of the two methoxy groups. Triplet at 6.85 ppm corresponds to the two aromatic protons, coupled to the adjacent fluorine atoms. | [5] |

| ¹³C NMR | δ (ppm): 56.5 (s, OCH₃), 105.0 (t, J=4.0 Hz, CH), 149.0 (dd, J=240, 10 Hz, CF) | Signal at 56.5 ppm for the methoxy carbons. Signal at 105.0 ppm for the aromatic CH carbons, showing coupling to fluorine. Signal at 149.0 ppm for the carbon atoms directly bonded to fluorine, showing a large C-F coupling constant. | [6][7] |

| FT-IR | ν (cm⁻¹): ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1500 (C=C aromatic), ~1200 (C-O stretch), ~1050 (C-F stretch) | Characteristic peaks for aromatic and aliphatic C-H bonds, aromatic C=C bonds, ether C-O linkage, and the C-F bond. | [6][8] |

| Mass Spec. | m/z: 174 (M+), 159, 131 | Molecular ion peak at 174, corresponding to the molecular weight. Fragmentation may involve loss of a methyl group (M-15) or subsequent loss of CO (M-15-28). | [3] |

Synthesis of 1,4-Difluoro-2,5-dimethoxybenzene

While 1,4-difluoro-2,5-dimethoxybenzene is commercially available, a common synthetic route involves the fluorination of 1,4-dimethoxybenzene or a Sandmeyer-type reaction from 2,5-difluoroaniline. A generalized protocol for the latter is provided below.

Experimental Protocol: Synthesis from 2,5-Difluoroaniline

This protocol outlines a two-step procedure involving diazotization of 2,5-difluoroaniline followed by a methoxydefluorination.

Materials:

-

2,5-Difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Copper(I) oxide (Cu₂O) or other suitable catalyst

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 2,5-difluoroaniline in a mixture of methanol and concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Methoxydefluorination: In a separate flask, prepare a solution of sodium methoxide in methanol.

-

Slowly add the cold diazonium salt solution to the sodium methoxide solution, controlling any effervescence. The addition of a copper catalyst may be necessary to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 1,4-difluoro-2,5-dimethoxybenzene.

Application as a Building Block: Synthesis of Naphthols and Anthracenols

A primary application of 1,4-difluoro-2,5-dimethoxybenzene is its role as a precursor to 4-fluoro-3,6-dimethoxybenzyne, which readily undergoes Diels-Alder reactions with dienes such as furan. The resulting cycloadducts can then be aromatized to form substituted naphthols. This process can be iterated to generate more complex anthracenol structures.[9][10]

Logical Workflow: Iterative Synthesis of Naphthols and Anthracenols

Caption: Iterative synthesis of naphthols and anthracenols.

Experimental Protocol: Synthesis of 7-Fluoro-5,8-dimethoxy-1-naphthol

This protocol is adapted from the work of Morton et al. and describes the initial benzyne formation and trapping with furan, followed by aromatization.[10]

Materials:

-

1,4-Difluoro-2,5-dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Furan

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (6 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Benzyne Formation and Diels-Alder Reaction:

-

Dissolve 1,4-difluoro-2,5-dimethoxybenzene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium dropwise, maintaining the temperature at -78 °C.

-

After stirring for 30 minutes, add an excess of furan to the reaction mixture.

-

Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxabenzonorbornadiene cycloadduct.

-

-

Aromatization:

-

Dissolve the crude cycloadduct in a suitable solvent (e.g., THF or methanol).

-

Add 6 M hydrochloric acid and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

The crude 7-fluoro-5,8-dimethoxy-1-naphthol can be purified by column chromatography on silica gel.

-

Table 3: Reaction Yields for the Synthesis of Naphthol Derivatives

| Furan Derivative | Cycloadduct Yield (%) | Naphthol Yield (%) | Reference |

| Furan | 80 | 86 | [10] |

| 2-Methylfuran | 76 | - | [10] |

| 3-Methylfuran | 65 | - | [10] |

Safety and Handling

1,4-Difluoro-2,5-dimethoxybenzene is an irritant.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene is a highly valuable and versatile fluorinated building block in modern organic synthesis. Its ability to serve as a stable precursor for the in-situ generation of a benzyne intermediate opens up efficient pathways for the construction of complex, polycyclic aromatic compounds. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers in the fields of drug discovery, medicinal chemistry, and materials science, enabling the development of novel molecules with potentially enhanced properties.

References

- 1. rsc.org [rsc.org]

- 2. 1,4-Difluoro-2,5-dimethoxybenzene 99 199866-90-5 [sigmaaldrich.com]

- 3. PubChemLite - 1,4-difluoro-2,5-dimethoxybenzene (C8H8F2O2) [pubchemlite.lcsb.uni.lu]

- 4. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 1,4-Difluoro-2,5-dimethoxybenzene | C8H8F2O2 | CID 2774087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on 1,4-Difluoro-2,5-dimethoxybenzene

An In-Depth Technical Guide to the Theoretical Study of 1,4-Difluoro-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluoro-2,5-dimethoxybenzene is a key aromatic precursor utilized in the synthesis of complex organic structures, such as triptycenes and pentiptycenes, through reactions like the iterative double benzyne-furan Diels-Alder cycloaddition.[1][2] Its utility stems from the specific arrangement of electron-donating methoxy groups and electron-withdrawing fluorine atoms, which dictates its reactivity and electronic properties. Theoretical and computational studies provide an indispensable framework for understanding the molecule's structural, vibrational, and electronic characteristics at a quantum level. This guide details the application of Density Functional Theory (DFT) and other ab initio methods to elucidate these properties, offering a predictive lens for its reactivity and spectroscopic behavior. By synthesizing established computational protocols from studies on analogous fluorinated and methoxylated benzene derivatives, this document serves as a comprehensive manual for the theoretical investigation of this important synthetic building block.

Introduction: The Rationale for Theoretical Investigation

While 1,4-Difluoro-2,5-dimethoxybenzene is primarily recognized for its role as a 1,4-benzdiyne equivalent in organic synthesis, a deeper understanding of its intrinsic molecular properties is crucial for optimizing reaction conditions and designing novel derivatives.[1] Theoretical studies offer a powerful, non-destructive method to probe:

-

Molecular Structure: Determining the most stable geometric conformation, including the orientation of the methoxy groups, which influences steric hindrance and reactivity.

-

Electronic Landscape: Mapping the electron density, identifying frontier molecular orbitals (HOMO and LUMO), and calculating the molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic or nucleophilic attack.[3][4]

-

Spectroscopic Signature: Calculating vibrational frequencies (IR and Raman) to aid in the experimental characterization and quality control of the compound.[5][6]

This guide outlines the established computational workflows for achieving these insights, grounded in methodologies validated for structurally related molecules.

Core Directive: Computational Methodology

The cornerstone of a reliable theoretical study is the selection of an appropriate level of theory and basis set. For substituted benzene derivatives, Density Functional Theory (DFT) has consistently provided a robust balance between computational cost and accuracy.[3][4]

Selection of Theoretical Method

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the recommended choice for this system. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, yielding excellent results for the geometries and vibrational frequencies of organic molecules.[7] Studies on various dimethoxybenzene derivatives have demonstrated the superiority of hybrid functionals like B3LYP for determining electronic properties and total energy compared to generalized gradient approximation (GGA) functionals like PBE.[4]

Basis Set Selection

A Pople-style basis set, specifically 6-311++G(d,p) , is advised. This set provides a flexible description of the electron distribution:

-

6-311G: A triple-zeta valence basis set, offering a more accurate description of valence electrons involved in bonding.

-

++: Diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling systems with lone pairs (on oxygen) and potential non-covalent interactions.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density distribution, which is essential for describing the polar C-F and C-O bonds.

This combination of B3LYP/6-311++G(d,p) is well-established for calculating the properties of fluorinated aromatic compounds.[5][8]

Computational Workflow

The theoretical investigation follows a sequential, self-validating protocol. The initial geometry optimization must be confirmed as a true energy minimum through a subsequent frequency calculation.

Caption: A standard workflow for theoretical analysis.

Predicted Molecular Structure and Geometry

The geometry of 1,4-Difluoro-2,5-dimethoxybenzene is defined by the interplay between the rigid aromatic ring and the flexible methoxy substituents.

Conformation of Methoxy Groups

Theoretical studies on anisole and dimethoxybenzenes have shown that the orientation of methoxy groups is governed by a balance between steric repulsion and mesomeric effects (electron donation from oxygen's lone pairs to the π-system of the ring).[9] For 1,4-Difluoro-2,5-dimethoxybenzene, the methoxy groups are predicted to lie nearly co-planar with the benzene ring to maximize this resonance stabilization. The methyl groups will likely adopt an anti-conformation relative to each other to minimize steric clash.

Optimized Geometric Parameters

A geometry optimization at the B3LYP/6-311++G(d,p) level of theory would yield precise bond lengths and angles. The table below presents expected values based on known data for similar compounds.

| Parameter | Atom(s) Involved | Expected Value | Rationale |

| Bond Lengths (Å) | |||

| C-F | C1-F, C4-F | ~1.35 Å | Typical aromatic C-F bond length, shorter than aliphatic C-F due to sp² carbon.[6] |

| C-O | C2-O, C5-O | ~1.36 Å | Partial double bond character due to resonance with the ring.[9] |

| O-CH₃ | O-C(methyl) | ~1.43 Å | Standard single C-O bond. |

| C-C (ring) | C-C | 1.39 - 1.41 Å | Aromatic C-C bonds, with slight variations due to substituent effects. |

| Bond Angles (°) | |||

| C-C-F | C2-C1-F | ~119° | Electronegative F slightly compresses the angle from the ideal 120°. |

| C-C-O | C1-C2-O | ~124° | Steric repulsion from the methoxy group slightly expands this angle. |

| C-O-C | C2-O-C(methyl) | ~118° | Consistent with sp² hybridized oxygen in ethers conjugated to an aromatic system. |

Vibrational Analysis: Deciphering the Spectroscopic Fingerprint

A frequency calculation not only confirms the optimized geometry as a true energy minimum but also provides the theoretical vibrational spectrum (FT-IR and Raman).

Assignment of Key Vibrational Modes

The vibrational modes can be assigned using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (stretching, bending) to a given normal mode.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR/Raman) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak / Medium | Stretching of the two C-H bonds on the benzene ring. |

| C-H Stretch (Methyl) | 3000 - 2850 | Medium / Strong | Asymmetric and symmetric stretching of the -OCH₃ groups. |

| C=C Stretch (Ring) | 1620 - 1580 | Strong / Strong | Aromatic ring stretching modes, often coupled. |

| NO₂ Asymmetric Stretch | N/A for this molecule | - | Reference data for nitrobenzenes shows this in the 1625–1540 cm⁻¹ range.[6] |

| NO₂ Symmetric Stretch | N/A for this molecule | - | Reference data for nitrobenzenes shows this in the 1400–1360 cm⁻¹ range.[6] |

| C-O Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Very Strong / Medium | Asymmetric stretching of the Ar-O-C system. A characteristic and intense band in the IR spectrum. |

| C-F Stretch | 1100 - 1000 | Strong / Weak | Stretching of the carbon-fluorine bonds. Highly dependent on coupling with other ring modes. |

| C-F In-plane Bend | 350 - 250 | Medium / Weak | In-plane bending of the C-F bond, typically found in the far-IR/Raman region.[6] |

Note: Data for NO₂ stretches are included for comparative context from literature on substituted benzenes but are not applicable to the title compound.

Electronic Properties: A Blueprint for Reactivity

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.

-